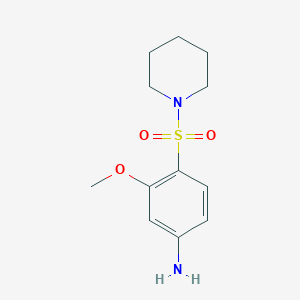

3-Methoxy-4-piperidin-1-ylsulfonylaniline

Description

Overview of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are foundational pillars in the edifice of modern organic chemistry. As one of the simplest aromatic amines, aniline serves as a versatile precursor for a vast array of more complex molecules. acs.org In contemporary chemical research, these derivatives are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science products like polymers and dyes. genome.jpnih.gov The amino group of the aniline scaffold is a key functional handle, allowing for a multitude of chemical transformations including alkylation, acylation, and diazotization, which opens pathways to diverse molecular architectures. genome.jp In medicinal chemistry, the aniline moiety is a common feature in drug candidates, valued for its ability to form hydrogen bonds and its role as a scaffold for building molecules with specific biological activities. nih.gov The continuous exploration of new aniline derivatives is driven by the quest for novel compounds with enhanced properties and functionalities.

Contextualization of Sulfonylaniline Frameworks within Synthetic Chemistry

The sulfonylaniline motif is a significant structural unit in the realm of pharmaceutical sciences. researchgate.net This framework, characterized by a sulfonyl group directly attached to an aniline ring system, is present in a variety of biologically active compounds. Sulfonamides, a broader class to which sulfonylanilines belong, were among the first synthetic antibiotics discovered and continue to be a source of new therapeutic agents with antibacterial, anti-inflammatory, and anti-tumoral properties. nih.gov The synthesis of sulfonylaniline derivatives is an active area of research, with modern methods focusing on achieving better stability, modifiability, and efficiency. researchgate.net Recent advancements include visible-light-mediated sulfonylation, which offers a mild and sustainable approach to creating these valuable structures. researchgate.net The strategic incorporation of the sulfonylaniline framework is a key tactic in drug design, aiming to modulate the physicochemical and biological properties of a lead compound.

Review of Piperidine-Containing Chemical Scaffolds in Molecular Design

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. wikipedia.org Its widespread use is attributed to its ability to introduce favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into a larger molecule. wikipedia.org Piperidine scaffolds are integral components in a wide range of drugs, including agents targeting the central nervous system, antihistamines, and anticancer therapies. nih.gov The conformational flexibility of the piperidine ring allows it to present substituents in specific spatial orientations, which can be crucial for binding to biological targets. The combination of a piperidine moiety with other pharmacologically active frameworks, such as the sulfonamide group, has led to the development of novel compounds with significant bioactivity. nih.gov

Identification of Research Gaps in the Knowledge Base Pertaining to 3-Methoxy-4-piperidin-1-ylsulfonylaniline

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While its constituent parts—the methoxy-substituted aniline, the sulfonyl group, and the piperidine ring—are all well-studied in various chemical and medicinal contexts, there is a notable absence of published research dedicated to this particular combination. There is no readily available information on its synthesis, physicochemical properties, spectroscopic data, or potential biological activity. This lack of data prevents a thorough understanding of the molecule's behavior and potential applications, highlighting a clear and unaddressed area in the field of synthetic and medicinal chemistry.

Defined Research Objectives and Guiding Hypotheses for Investigating this compound

Given the identified research gap, a structured investigation of this compound is warranted. The primary objectives of such research would be:

To develop a reliable and efficient synthetic route for the preparation of this compound.

To fully characterize the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, to confirm its structure and purity.

To determine its key physicochemical properties , such as melting point, solubility, and lipophilicity (logP).

To conduct preliminary in vitro screening to assess its potential biological activity, guided by the known pharmacology of related sulfonylaniline and piperidine-containing compounds.

The guiding hypotheses for this research are:

A multi-step synthesis involving the reaction of a suitably substituted aniline with piperidine-1-sulfonyl chloride could yield the target compound.

The presence of the sulfonamide and piperidine moieties may confer some form of biological activity, potentially as an antibacterial or enzyme inhibitory agent.

The methoxy (B1213986) and piperidine groups will influence the compound's solubility and pharmacokinetic profile compared to simpler sulfonylanilines.

The pursuit of these objectives would fill the current void in the understanding of this compound and provide a foundation for any future exploration of its potential applications.

Future Research Data Tables

As no experimental data for this compound is currently available, the following tables outline the key data points that should be collected in future research to thoroughly characterize the compound.

Table 1: Physicochemical Properties of this compound

| Property | Experimental Value | Method of Determination |

| Molecular Formula | C₁₂H₁₈N₂O₃S | --- |

| Molecular Weight | 270.35 g/mol | --- |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Appearance | To be determined | Visual Inspection |

| Solubility | To be determined | Standard solubility assays in various solvents |

| logP | To be determined | HPLC or shake-flask method |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR | To be determined |

| ¹³C NMR | To be determined |

| Mass Spectrometry (HRMS) | To be determined |

| Infrared (IR) Spectroscopy | To be determined |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-11-9-10(13)5-6-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNTUUHCIDRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Piperidin 1 Ylsulfonylaniline and Structural Analogs

Retrosynthetic Analysis of 3-Methoxy-4-piperidin-1-ylsulfonylaniline

A retrosynthetic analysis of this compound provides a logical framework for devising a synthetic plan. The primary disconnection strategy involves cleaving the bonds formed during the final stages of the synthesis, which are typically the most accessible for disconnection.

The most logical disconnection is at the sulfonamide bond (C-S and S-N), as its formation is a reliable and widely used reaction. This leads to two key synthons: an electrophilic sulfonyl synthon and a nucleophilic amine synthon.

Disconnection of the S-N bond: This is the most common and direct approach. The sulfonamide is disconnected to reveal an arylsulfonyl chloride and piperidine (B6355638). This is a standard method for sulfonamide synthesis.

Disconnection of the C-S bond: This approach considers the formation of the carbon-sulfur bond as a key step. This could involve the reaction of an aryl halide or boronic acid with a sulfur-containing reagent.

Following the S-N disconnection, the arylsulfonyl chloride intermediate can be further disconnected. The bond between the aromatic ring and the sulfonyl group can be cleaved, leading back to a substituted aniline (B41778) and a source of the sulfonyl group, such as sulfuryl chloride or chlorosulfonic acid.

This leads to a plausible forward synthesis starting from a substituted aniline, followed by sulfonation and subsequent amination with piperidine. Protecting group strategies may be necessary to manage the reactivity of the aniline's amino group during the sulfonylation step.

Strategies for Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound hinges on the availability of suitably functionalized precursors. The primary starting material for the proposed synthesis is a substituted aniline.

A logical starting material is 3-methoxyaniline (m-anisidine) , which is commercially available. cdhfinechemical.combiomall.innih.gov The synthesis would then require the introduction of the sulfonyl group at the 4-position. The methoxy (B1213986) group is an ortho-, para-director, and the amino group is a strong ortho-, para-director. Therefore, direct chlorosulfonylation of 3-methoxyaniline would likely lead to a mixture of products with the sulfonyl chloride group at the 4- and 6-positions.

To achieve the desired regioselectivity, a protecting group strategy is often employed. The amino group of 3-methoxyaniline can be acylated to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help control the reaction. The subsequent chlorosulfonylation would then preferentially occur at the position para to the acetamido group.

An alternative precursor could be a pre-functionalized benzene (B151609) ring where the methoxy and a nitro or cyano group are already in the desired 1,3-relationship. The sulfonyl group could then be introduced, followed by the reduction of the nitro group or hydrolysis of the cyano group to the amine.

Sulfonylation and Amination Reaction Pathways for Aniline Derivatives

The formation of the sulfonamide bond is the central transformation in the synthesis of this compound. This can be achieved through several established methods.

Exploration of Direct Sulfonylation Methods

Direct sulfonylation of an activated aromatic ring, such as a protected aniline, is a common approach. The most frequently used reagent for this is chlorosulfonic acid (ClSO₃H) . The reaction is typically carried out at low temperatures to control its high reactivity.

For the synthesis of the target molecule, N-acetyl-3-methoxyaniline would be treated with an excess of chlorosulfonic acid. The reaction would yield 4-(acetylamino)-2-methoxybenzenesulfonyl chloride. This intermediate can then be reacted with piperidine. Finally, deprotection of the acetyl group would afford the desired product.

Another direct method involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst . This method can sometimes offer better regioselectivity compared to chlorosulfonic acid.

Investigation of Nucleophilic Aromatic Substitution Mechanisms

While less common for the direct synthesis of sulfonamides from anilines, nucleophilic aromatic substitution (SNAAr) can be a viable strategy if a suitable precursor is available. For this to occur, the aromatic ring must be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group.

In the context of the target molecule, one could envision a scenario where a precursor like 3-methoxy-4-fluoronitrobenzene is reacted with a piperidine sulfinate salt. However, this is a less direct and more complex route compared to the direct sulfonylation of a protected aniline.

Application of Catalytic Cross-Coupling Reactions in Sulfonamide Formation

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-S bonds, which can be precursors to sulfonamides. Palladium-catalyzed reactions have been developed for the synthesis of arylsulfonyl chlorides and sulfonamides. nih.govacs.org

One such method involves the palladium-catalyzed coupling of an arylboronic acid with a sulfur dioxide surrogate , followed by chlorination to yield the sulfonyl chloride. nih.gov For the target molecule, this would require the synthesis of 4-amino-2-methoxy-phenylboronic acid, which would then be subjected to the palladium-catalyzed chlorosulfonylation.

Another approach is the coupling of an aryl halide with a sulfinate salt , again catalyzed by a transition metal like palladium or copper. This would involve a precursor such as 4-bromo-3-methoxyaniline, which would be coupled with piperidine sulfinate.

| Method | Reagents | Advantages | Disadvantages |

| Direct Sulfonylation | Chlorosulfonic acid or Sulfuryl chloride | Readily available reagents, straightforward procedure. | Often requires protecting groups, can have regioselectivity issues. |

| Nucleophilic Aromatic Substitution | Activated aryl halide and a sulfinate salt | Can be effective for specific substitution patterns. | Requires highly activated substrates, less general. |

| Catalytic Cross-Coupling | Arylboronic acid or aryl halide, SO₂ surrogate, catalyst | High functional group tolerance, good regioselectivity. acs.org | Requires synthesis of specific precursors (boronic acids), catalyst cost. |

Methodologies for the Construction and Incorporation of the Piperidine Moiety

The final key step in the proposed synthesis is the incorporation of the piperidine ring to form the sulfonamide. This is typically achieved by reacting the synthesized arylsulfonyl chloride with piperidine.

This reaction is a standard nucleophilic acyl substitution at the sulfur atom. The reaction is usually carried out in the presence of a base to neutralize the HCl that is formed as a byproduct. Common bases include pyridine (B92270), triethylamine (B128534), or an excess of piperidine itself. The reaction is generally high-yielding and proceeds under mild conditions.

The general reaction is as follows:

Ar-SO₂Cl + 2 HNC₅H₁₀ → Ar-SO₂NC₅H₁₀ + H₂NC₅H₁₀·HCl

Where Ar represents the 4-amino-2-methoxyphenyl group (after deprotection).

The choice of solvent for this reaction can vary, with dichloromethane (B109758), tetrahydrofuran, or acetonitrile (B52724) being common choices. The reaction is typically stirred at room temperature until completion.

Cyclization and Ring-Forming Strategies for Piperidine Synthesis

The piperidine motif is a prevalent scaffold in pharmaceuticals, and its synthesis is a well-explored area of organic chemistry. nih.gov Strategies for its formation can be broadly categorized into the hydrogenation of pyridine precursors and various intramolecular cyclization reactions. nih.govorganic-chemistry.org

Catalytic Hydrogenation of Pyridines: The most direct route to the piperidine core involves the reduction of a corresponding pyridine derivative. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this purpose. asianpubs.org For instance, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is widely used for the hydrogenation of substituted pyridines under hydrogen pressures of 50 to 70 bar in solvents like glacial acetic acid at room temperature. asianpubs.orgresearchgate.net

Recent advancements have focused on milder and more energy-efficient methods. Electrocatalytic hydrogenation, for example, allows for the reduction of pyridine at ambient temperature and pressure using a carbon-supported rhodium catalyst, achieving high yields and current efficiencies. nih.govacs.org This approach offers a significant advantage over traditional high-temperature and high-pressure thermochemical processes. nih.gov Homogeneous catalysts, such as specific iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines, showing remarkable tolerance for sensitive functional groups like nitro and bromo substituents. chemrxiv.org

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalytic Hydrogenation | PtO₂ (Adams' catalyst) | 50-70 bar H₂, Glacial Acetic Acid, RT | Well-established, effective for many substrates | asianpubs.orgresearchgate.net |

| Electrocatalytic Hydrogenation | Rhodium on Carbon (Rh/C) | Ambient Temp & Pressure, Anion-Exchange Membrane | High energy efficiency, mild conditions, avoids pressurized H₂ | nih.govacs.org |

| Homogeneous Ionic Hydrogenation | Iridium(III) Complex | 50 bar H₂, Trifluoroacetic Acid, Methanol, RT | High functional group tolerance (nitro, bromo, etc.) | chemrxiv.org |

Intramolecular Cyclization: An alternative to pyridine reduction is the construction of the piperidine ring from an acyclic precursor through intramolecular cyclization. These strategies offer flexibility in introducing substituents. Common methods include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful technique. nih.gov For example, iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) can efficiently generate piperidines. nih.gov

Radical Cyclization: Radical-mediated cyclizations provide another route. Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov

Electroreductive Cyclization: The reaction of imines with terminal dihaloalkanes in a flow microreactor offers a green and efficient electrochemical method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov

Approaches for Coupling Pre-formed Piperidine Rings to Aromatic Cores

The key step in synthesizing this compound is the formation of the sulfonamide bond. The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com In this case, piperidine is coupled with a derivative of 4-amino-2-methoxybenzenesulfonyl chloride.

The standard procedure requires a base to neutralize the hydrochloric acid generated during the reaction. cbijournal.com Pyridine is a common choice, acting as both a base and a solvent. cbijournal.com Other organic bases like triethylamine or inorganic bases such as sodium hydride are also frequently used. cbijournal.com The reaction is typically performed in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

While this is a robust and widely used reaction, challenges can include the hydrolysis of the reactive sulfonyl chloride, especially in the presence of water, and the formation of N,N-disubstituted by-products. nih.gov

Development of One-Pot and Multi-Component Synthetic Sequences for this compound

To enhance synthetic efficiency, reduce waste, and simplify purification, one-pot and multi-component reactions (MCRs) are highly desirable. For sulfonamide synthesis, this often means generating the reactive sulfonyl chloride in situ and immediately trapping it with the amine.

One such strategy begins with an aryl bromide. The bromide is converted to a Grignard reagent, which then reacts with sulfur dioxide, followed by sulfuryl chloride, to generate the sulfonyl chloride. Without isolation, an amine like piperidine is added to the vessel to form the final sulfonamide. datapdf.comacs.org This one-vessel procedure can provide higher yields compared to stepwise syntheses. acs.org

Another innovative one-pot method merges traditional amide coupling partners—carboxylic acids and amines—to produce sulfonamides. acs.orgnih.govnih.govprinceton.edu This approach utilizes copper-catalyzed aromatic decarboxylative chlorosulfonylation. An aromatic carboxylic acid is converted to the corresponding sulfonyl chloride, which is then aminated in the same pot, circumventing the need to isolate the highly reactive intermediate. acs.orgnih.govnih.gov

Multi-component reactions, which combine three or more starting materials in a single step, represent the pinnacle of atom economy. acs.org For example, a palladium-catalyzed three-component reaction of sulfonamides, aldehydes, and arylboronic acids can generate complex α-arylamines, showcasing the power of MCRs in building molecular diversity. organic-chemistry.org While a specific MCR for this compound is not prominently described, the principles can be applied to develop novel, convergent synthetic routes.

Optimization Protocols for Reaction Parameters and Synthetic Efficiency

Optimizing the synthesis of sulfonamides like this compound involves the careful tuning of several reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Key parameters for the sulfonylation reaction include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Dichloromethane is a common choice, but others like acetonitrile, THF, and ethyl acetate (B1210297) have been studied. nih.gov The solubility of reactants and the stability of intermediates in the chosen solvent are crucial. researchgate.net

Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction between the sulfonyl chloride and the amine, and then allowed to warm to room temperature. nih.gov Lower temperatures (-20 °C) can sometimes lead to an increase in unwanted by-products. nih.gov

Base: The type and amount of base are critical. An excess of a tertiary amine base like triethylamine (TEA) is often used to drive the reaction to completion. nih.gov

Order of Addition: The sequence in which reagents are added can be surprisingly important. For instance, adding a pre-mixed solution of the amine and a reducing agent (if applicable) to the sulfonyl chloride can sometimes yield better results than other addition sequences. nih.gov

Reactant Stoichiometry: Using a slight excess of one reactant can help to consume the limiting reagent completely. However, this can also lead to purification challenges. Studies have shown that making the amine the limiting reagent can sometimes reduce the formation of certain by-products. nih.gov

For sulfonation processes that generate the sulfonyl group, such as those using sulfur trioxide (SO₃), parameters like the SO₃/substrate molar ratio, gas flow rate, and reaction temperature are meticulously controlled in specialized reactors (e.g., falling film reactors) to prevent over-sulfonation and the formation of colored by-products. asiachmical.commdpi.com

| Parameter | Considerations | Potential Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | Solubility of reactants, polarity, boiling point | Affects reaction rate, yield, and side reactions | nih.govresearchgate.net |

| Temperature | Exothermicity of reaction, stability of reagents/products | Controls reaction rate; can influence by-product formation | nih.gov |

| Base | Strength (pKa), steric hindrance, nucleophilicity | Neutralizes acid by-product, can act as catalyst | cbijournal.com |

| Stoichiometry | Molar ratio of amine to sulfonyl chloride | Can improve conversion of limiting reagent; affects purity | nih.gov |

| Order of Addition | Reactivity of intermediates | Can minimize decomposition or side reactions | nih.gov |

Principles of Green Chemistry Applied to the Synthesis of this compound

The application of green chemistry principles to sulfonamide synthesis aims to reduce the environmental impact of these important transformations. tandfonline.com Key areas of focus include the use of benign solvents, the development of solvent-free methods, and the use of catalytic rather than stoichiometric reagents.

Benign Solvents: Water is an ideal green solvent. Methodologies have been developed for sulfonamide synthesis in aqueous media, which avoids the use of volatile organic compounds (VOCs). rsc.org Another approach utilizes deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, which are biodegradable, cost-effective, and reusable. uniba.it

Solvent-Free and Mechanochemical Methods: Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, offers a solvent-free alternative. rsc.org A one-pot, solvent-free mechanochemical process has been developed for sulfonamide synthesis that uses solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org

Catalytic and Efficient Processes: Replacing stoichiometric reagents with catalysts improves atom economy and reduces waste. For instance, nano-Ru/Fe₃O₄ has been used as a recyclable catalyst for the direct coupling of sulfonamides and alcohols via a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a by-product. acs.org Electrochemical methods also align with green chemistry principles by using electricity as a "reagent," which can be sourced renewably, and often proceed under mild conditions. nih.govchemistryworld.com

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally responsible.

Elucidation of Reaction Mechanisms and Kinetic Studies in 3 Methoxy 4 Piperidin 1 Ylsulfonylaniline Synthesis

Mechanistic Pathways Governing Key Synthetic Transformations

The synthesis of 3-Methoxy-4-piperidin-1-ylsulfonylaniline can be envisaged through a convergent strategy, primarily involving the formation of a sulfonamide bond. A plausible and widely utilized approach is the reaction between a suitably substituted aniline (B41778) and a sulfonyl chloride. In this context, the reaction would likely involve 3-methoxyaniline and piperidine-1-sulfonyl chloride or a related synthetic equivalent.

Detailed Examination of Sulfonylation Reaction Mechanisms

The sulfonylation of an amine with a sulfonyl chloride is a cornerstone of sulfonamide synthesis. researchgate.net The generally accepted mechanism for this transformation is a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

For the synthesis of this compound, a plausible pathway involves the reaction of 4-amino-2-methoxyphenol (B1666316) with piperidine-1-sulfonyl chloride, followed by a subsequent functionalization of the aniline nitrogen. Alternatively, and more directly, the reaction can be envisioned between 3-methoxyaniline and a sulfonylating agent derived from piperidine (B6355638).

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves two primary purposes: to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction. The mechanism can be described as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The intermediate collapses with the expulsion of a chloride ion, a good leaving group.

Deprotonation: The resulting protonated sulfonamide is deprotonated by the base to yield the final sulfonamide product and the corresponding ammonium (B1175870) salt.

Recent advancements in sulfonylation methodologies also include visible-light-mediated reactions. nih.govrsc.orgnih.gov These methods often proceed through a radical pathway, where a sulfonyl radical is generated from a sulfinate salt or sulfonyl fluoride (B91410) and then adds to the aniline. nih.govnih.gov Such photoredox-catalyzed reactions offer milder conditions and can be advantageous for complex substrates. nih.govrsc.org

Analysis of Reaction Intermediates in Aniline Functionalization

During the sulfonylation of anilines, several key intermediates can be postulated and, in some cases, observed. The primary intermediate is the tetrahedral species formed after the initial nucleophilic attack of the aniline nitrogen on the sulfonyl chloride. This intermediate is generally short-lived and rapidly collapses to form the sulfonamide.

In radical-mediated sulfonylation reactions, the key intermediates are radical species. For instance, a sulfonyl radical can be generated from a sulfinate salt under oxidative conditions. This sulfonyl radical can then add to the aniline ring. In the case of aniline derivatives, this can lead to the formation of a radical cation intermediate. mdpi.com

Quantitative Kinetic Analysis of Formation Reactions

The rate of reaction is significantly influenced by several factors:

Nucleophilicity of the Amine: Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus increasing the reaction rate. The methoxy (B1213986) group at the 3-position in 3-methoxyaniline would be expected to have a moderate activating effect.

Electrophilicity of the Sulfonyl Chloride: Electron-withdrawing groups on the sulfonyl moiety increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate.

Solvent: The choice of solvent can influence the reaction rate by stabilizing the transition state. Polar aprotic solvents are often employed.

Base: The concentration and strength of the base can also affect the reaction rate by influencing the deprotonation of the amine.

A hypothetical kinetic study for the reaction of 3-methoxyaniline with piperidine-1-sulfonyl chloride might yield data as presented in the interactive table below.

| Experiment | [3-Methoxyaniline] (mol/L) | [Piperidine-1-sulfonyl chloride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Characterization of Transition States and Determination of Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for characterizing transition states and elucidating reaction energetics. researchgate.netucsb.edu For the sulfonylation of an aniline, the transition state would involve the partial formation of the N-S bond and the partial breaking of the S-Cl bond.

The energy profile of the reaction would show an activation energy barrier corresponding to this transition state. The height of this barrier determines the reaction rate. Factors that stabilize the transition state, such as favorable solvent interactions or electronic effects of substituents, will lower the activation energy and accelerate the reaction.

While specific calculations for this compound are not published, DFT studies on similar sulfonamide formations have provided insights into the geometry and energy of the transition states. researchgate.net These studies can help in predicting the feasibility of a proposed synthetic route and in understanding the factors that control reactivity and selectivity.

Influence of Catalysts and Reagents on Mechanistic Divergence and Selectivity

The choice of catalysts and reagents can significantly influence the outcome of the synthesis, potentially leading to mechanistic divergence and affecting the selectivity of the reaction.

More advanced catalytic systems have been developed for sulfonylation reactions. For instance, transition metal catalysts, such as those based on palladium or copper, can be employed in cross-coupling reactions to form the C-S or N-S bond. researchgate.net These catalytic cycles often involve oxidative addition and reductive elimination steps, with distinct intermediates compared to the classical nucleophilic substitution pathway.

Photoredox catalysis represents another modern approach where a photocatalyst, upon irradiation with visible light, initiates a radical cascade leading to the desired sulfonylation product. nih.govrsc.org This method can offer high selectivity and functional group tolerance under mild conditions. nih.gov

Stereochemical Control and Its Implications in Synthetic Routes

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the broader context of sulfonamide synthesis, particularly when chiral starting materials or catalysts are employed. drexel.edunih.govorganic-chemistry.org

If a chiral aniline or a chiral sulfonylating agent were used, the formation of diastereomeric products would be possible. The stereochemical outcome of such a reaction would be determined by the facial selectivity of the nucleophilic attack, which can be influenced by steric hindrance and the presence of chiral auxiliaries or catalysts.

Modern synthetic methods have been developed to achieve high levels of stereocontrol in the synthesis of chiral sulfonamides. nih.govorganic-chemistry.org These methods often utilize chiral catalysts or auxiliaries to create a chiral environment around the reacting centers, thereby favoring the formation of one stereoisomer over the other. chinesechemsoc.orgnih.gov While not directly applicable to the synthesis of the achiral target compound, these principles are crucial for the synthesis of related chiral sulfonylanilines.

Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is utilized to map the various proton environments within the 3-Methoxy-4-piperidin-1-ylsulfonylaniline molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal offer valuable insights into the electronic environment and connectivity of the protons.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the aniline (B41778) ring. The proton at position 2, situated between the methoxy (B1213986) and amino groups, would likely appear as a singlet or a narrow doublet. The protons at positions 5 and 6 would exhibit characteristic ortho-coupling, appearing as doublets.

The aliphatic region would be characterized by signals from the piperidine (B6355638) and methoxy groups. The methoxy protons are expected to produce a sharp singlet, while the protons of the piperidine ring would show more complex multiplets due to their diastereotopic nature and coupling interactions. The protons on the carbons alpha to the nitrogen atom are anticipated to be the most deshielded and appear further downfield. The amino group protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H-2) | ~6.8 - 7.0 | s or d | - |

| Aromatic H (H-5) | ~6.6 - 6.8 | d | ~8.0 |

| Aromatic H (H-6) | ~7.5 - 7.7 | d | ~8.0 |

| Amino (-NH₂) | ~4.0 - 5.0 | br s | - |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | s | - |

| Piperidine (α-H) | ~3.0 - 3.2 | m | - |

| Piperidine (β-H) | ~1.6 - 1.8 | m | - |

s = singlet, d = doublet, m = multiplet, br s = broad singlet. Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton.

For this compound, the spectrum would display twelve unique carbon signals. The six aromatic carbons would resonate in the downfield region (typically 100-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom attached to the methoxy group is expected to be significantly deshielded. The methoxy carbon itself will appear in the 55-60 ppm range. researchgate.net The piperidine ring will show three distinct signals for the alpha, beta, and gamma carbons, with the alpha carbon being the most downfield due to its proximity to the electronegative nitrogen and sulfonyl group. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-1, C-NH₂) | ~140 - 145 |

| Aromatic C (C-2, C-H) | ~100 - 105 |

| Aromatic C (C-3, C-OCH₃) | ~150 - 155 |

| Aromatic C (C-4, C-SO₂) | ~125 - 130 |

| Aromatic C (C-5, C-H) | ~110 - 115 |

| Aromatic C (C-6, C-H) | ~120 - 125 |

| Methoxy (-OCH₃) | ~55 - 60 |

| Piperidine (α-C) | ~45 - 50 |

| Piperidine (β-C) | ~25 - 30 |

Chemical shifts are predictions and may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.netslideshare.netepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. mdpi.com It would clearly show the correlation between the adjacent aromatic protons (H-5 and H-6) and map out the entire spin system within the piperidine ring, connecting the α, β, and γ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methoxy proton singlet to the methoxy carbon and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. science.gov HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the C-3 aromatic carbon, and from the piperidine α-protons to the C-4 aromatic carbon (across the sulfonamide linkage), thus confirming the substitution pattern on the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. NOESY would be instrumental in confirming the spatial arrangement of the substituents on the aromatic ring, for example, by showing a correlation between the methoxy protons and the aromatic proton at C-2.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and provides valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₂H₁₈N₂O₃S), the theoretical exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to validate the molecular formula.

Table 3: HRMS Data for Molecular Formula Confirmation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. wvu.edunih.gov The analysis of the resulting product ions provides a fragmentation "fingerprint" that helps to elucidate the structure of the original molecule. researchgate.netresearchgate.net

For this compound, key fragmentation pathways would likely include:

Loss of the piperidine moiety: Cleavage of the S-N bond could result in the loss of a neutral piperidine fragment.

Loss of sulfur dioxide (SO₂): A common fragmentation pathway for sulfonamides is the extrusion of SO₂.

Cleavage within the piperidine ring: The saturated ring can undergo characteristic ring-opening and fragmentation.

Loss from the aniline ring: Fragmentation of the methoxy group (loss of •CH₃ or CH₂O) or the entire methoxy-aniline portion could occur.

By analyzing these characteristic neutral losses and the resulting fragment ions, the connectivity of the sulfonamide, piperidine, and methoxy-aniline components can be confirmed.

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 271.11 | 186.05 | C₅H₁₁N | [M+H - piperidine]⁺ |

| 271.11 | 207.11 | SO₂ | [M+H - SO₂]⁺ |

| 271.11 | 156.07 | C₅H₁₀NSO₂ | [3-Methoxy-4-amino-phenyl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides characteristic absorption bands corresponding to its distinct structural motifs: the aniline moiety, the sulfonamide group, the methoxy group, and the piperidine ring.

The analysis of the IR spectrum allows for the confirmation of key functional groups. The presence of the primary amine (–NH₂) of the aniline ring is typically indicated by a pair of absorption bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching vibrations. The sulfonamide group (–SO₂N–) is characterized by strong, distinct absorption bands for its asymmetric and symmetric stretching vibrations, which are expected to appear around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C–O stretching of the methoxy group (–OCH₃) would likely be observed in the 1275-1200 cm⁻¹ region. Furthermore, the C–H stretching vibrations of the aromatic ring and the aliphatic piperidine ring are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Primary Amine (Aniline) | N–H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Primary Amine (Aniline) | N–H Bend | 1650 - 1580 |

| Sulfonamide | S=O Stretch (asymmetric) | 1350 - 1315 |

| Sulfonamide | S=O Stretch (symmetric) | 1160 - 1140 |

| Methoxy | C–O Stretch | 1275 - 1200 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C–H Stretch | 3100 - 3000 |

| Piperidine | C–H Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the chromophores present in its structure, namely the substituted benzene (B151609) ring.

The aniline and methoxy substituents on the benzene ring act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The primary electronic transitions expected for the aromatic system are the π → π* transitions. Typically, substituted benzene rings exhibit two main absorption bands: the E2-band (around 200-240 nm) and the B-band (around 250-290 nm). The exact position and intensity of these bands are sensitive to the nature and position of the substituents. The sulfonamide and piperidine groups are not strong chromophores themselves but can influence the electronic environment of the aromatic ring.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected Wavelength (λmax) |

| π → π* (E2-band) | Substituted Benzene Ring | ~230 - 250 nm |

| π → π* (B-band) | Substituted Benzene Ring | ~270 - 290 nm |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For an arylsulfonamide like this compound, a reversed-phase HPLC method would be highly suitable. sielc.comnih.govcabidigitallibrary.orgwu.ac.thmdpi.com In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for this compound would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govmolnar-institute.com Detection could be effectively achieved using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. This method would be valuable for determining the purity of a sample and for quantifying the compound in various matrices.

Table 3: A Plausible HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the direct analysis of some sulfonamides by GC can be challenging due to their polarity and thermal lability, derivatization can be employed to improve their volatility and thermal stability. nih.govoup.com For this compound, derivatization of the primary amine and the sulfonamide N-H (if present after the primary amine) with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide could be explored. nih.gov

The GC would separate the derivatized compound from any impurities, and the mass spectrometer would provide information about the molecular weight and fragmentation pattern, which is crucial for structural confirmation. The fragmentation pattern would likely involve cleavage at the sulfonamide bond and fragmentation of the piperidine and aniline rings.

Theoretical and Computational Chemistry Approaches to 3 Methoxy 4 Piperidin 1 Ylsulfonylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and reactivity descriptors.

Ab Initio Methods for Accurate Molecular Orbital and Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular orbital energies and interaction energies. mdpi.com A systematic analysis of the sulfonamide bond using ab initio methods has revealed significant differences compared to the amide bond found in peptides.

For 3-Methoxy-4-piperidin-1-ylsulfonylaniline, ab initio calculations could be used to refine the understanding of its electronic structure. A key focus would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. rasayanjournal.co.in A smaller HOMO-LUMO gap suggests that the molecule is more reactive. rasayanjournal.co.in

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. researchgate.net Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For sulfonamides, the conformational preferences of the sulfonamide group are a critical factor. researchgate.net Studies on related sulfonamides have shown that the S-N bond can be nearly perpendicular to the benzene (B151609) ring, with the -NH2 group staggering or eclipsing the -SO2 group. mdpi.com

Molecular Modeling and Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular modeling and dynamics simulations provide a way to study the behavior of molecules over time. These techniques can reveal details about both intramolecular interactions (within the molecule) and intermolecular interactions (between the molecule and its environment).

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For example, in some sulfonamides, a hydrogen bond can form between the amino group and the oxygen atoms of the sulfonamide group. nih.gov In this compound, the potential for intramolecular hydrogen bonds involving the methoxy (B1213986) group, the aniline (B41778) nitrogen, and the sulfonamide group would be a key area of investigation.

Molecular dynamics simulations can be used to study the interactions of this compound with a solvent, such as water, or with a biological target, such as a protein. These simulations can predict how the molecule will orient itself in a binding pocket and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions) will be formed.

Computational Prediction of Spectroscopic Signatures

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For example, DFT calculations can be used to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule.

The calculated vibrational frequencies from a DFT calculation can be used to generate a theoretical IR spectrum, which can help in the assignment of the experimentally observed absorption bands to specific molecular vibrations. Similarly, theoretical calculations of the chemical shifts of the hydrogen and carbon atoms can aid in the interpretation of ¹H and ¹³C NMR spectra. The prediction of the UV-Vis spectrum through calculations of electronic transitions can also provide valuable information. researchgate.net

In Silico Design and Virtual Screening of Novel Analogs

The insights gained from computational studies of this compound can be used to design novel analogs with potentially improved properties. This process, known as in silico design or computer-aided drug design, is a cornerstone of modern drug discovery. researchgate.net

By understanding the structure-activity relationships, modifications can be made to the parent molecule to enhance its desired biological activity or to improve its pharmacokinetic properties. For example, analogs with different substituents on the aniline ring or the piperidine (B6355638) ring could be designed. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If the biological target of this compound is known, its computationally determined structure can be used to create a pharmacophore model. This model represents the key structural features required for binding, and it can be used to screen for other molecules that fit this profile. Molecular docking simulations can then be used to predict the binding affinity and orientation of the most promising candidates. nih.gov

Methodologies for Structure Activity Relationship Sar Elucidation and Rational Molecular Design

Conceptual Frameworks for SAR Studies on Sulfonylaniline Compounds

The sulfonylaniline motif is a prominent feature in many pharmaceutical compounds, valued for its specific chemical properties and biological activities. researchgate.net A conceptual framework for SAR studies on this scaffold involves systematically dissecting the molecule into key structural components and postulating how changes to each part might influence its interaction with a biological target.

For 3-Methoxy-4-piperidin-1-ylsulfonylaniline, the molecule can be divided into three primary regions for SAR analysis:

The Substituted Aniline (B41778) Ring: This region includes the aniline nitrogen, the methoxy (B1213986) group at the 3-position, and the sulfonamide linkage at the 4-position. Key questions involve the role of the methoxy group's electron-donating nature and steric bulk, and the importance of the primary amine.

The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a critical functional group. Its geometry, hydrogen bonding capabilities (as a donor and acceptor), and electronic properties are central to its function in many drugs. SAR studies often explore the necessity of the sulfonamide pKa for activity. nih.gov

The Piperidine (B6355638) Ring: This aliphatic heterocyclic moiety primarily influences the compound's solubility, lipophilicity, and steric profile. Modifications to this ring can significantly alter the molecule's pharmacokinetic properties and how it fits into a target's binding pocket.

A foundational SAR study would begin by synthesizing a small set of analogs where each of these regions is modified to probe the effects of steric, electronic, and lipophilic properties on biological activity.

Principles of Rational Design for Analogs of this compound

Rational design moves beyond random modifications, employing a strategic approach to create new analogs with potentially improved properties. This involves the systematic investigation of substituent effects and the application of isosteric replacement strategies.

A systematic investigation involves creating a matrix of analogs where substituents are varied in a controlled manner. For the parent compound, this compound, this would involve altering substituents at specific positions to modulate electronic and steric properties. For example, the methoxy group (an electron-donating group) at the R¹ position could be replaced with a hydrogen atom (neutral) or a chlorine atom (an electron-withdrawing group) to probe electronic effects. Similarly, the piperidine ring could be substituted at various positions (R²) to explore steric tolerance in a potential binding site.

Table 1: Example of Systematic Investigation of Substituent Effects

| Analog | R¹ (on Aniline Ring) | R² (on Piperidine Ring) | Rationale for Modification |

|---|---|---|---|

| Parent Compound | 3-OCH₃ | H | Baseline compound |

| Analog 1A | 3-H | H | Remove electron-donating group |

| Analog 1B | 3-Cl | H | Introduce electron-withdrawing group |

| Analog 1C | 3-OC₂H₅ | H | Increase steric bulk and lipophilicity |

| Analog 2A | 3-OCH₃ | 4-CH₃ | Introduce small alkyl substituent |

| Analog 2B | 3-OCH₃ | 4-OH | Introduce hydrogen-bonding group |

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions. Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects.

For this compound, several bioisosteric replacements could be explored:

Sulfonamide Linker: The sulfonamide group could be replaced with a carboxamide, a reversed sulfonamide, or other bioisosteres to alter its chemical properties and hydrogen bonding patterns.

Piperidine Ring: The piperidine ring could be replaced with other cyclic systems like pyrrolidine, morpholine, or piperazine (B1678402) to change the compound's polarity, basicity, and conformational flexibility.

Methoxy Group: The methoxy group could be replaced by bioisosteres such as an ethyl group, a chlorine atom, or a methylthio group.

Table 2: Examples of Isosteric and Bioisosteric Replacements

| Original Group | Location | Potential Bioisostere | Rationale |

|---|---|---|---|

| Sulfonamide (-SO₂-N<) | Linker | Carboxamide (-CO-N<) | Classical isostere, alters geometry and electronics |

| Piperidine | Terminal Ring | Morpholine | Increases polarity, introduces H-bond acceptor |

| Piperidine | Terminal Ring | Pyrrolidine | Reduces ring size, alters conformation |

| Methoxy (-OCH₃) | Aniline Ring | Ethyl (-CH₂CH₃) | Maintains steric bulk, removes H-bond acceptor |

Computational Approaches in SAR Studies (e.g., QSAR Model Development and Validation)

Computational chemistry provides powerful tools for understanding SAR and guiding the design of new analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.gov

A QSAR study for analogs of this compound would involve several steps:

Data Set Generation: A series of analogs is synthesized and tested for biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each analog, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (e.g., partial charges), and 3D descriptors (e.g., steric fields from Comparative Molecular Field Analysis - CoMFA). nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. chemmethod.com

Model Validation: The predictive power of the QSAR model is rigorously tested. A common method is cross-validation, where a portion of the data is left out during model creation and then used to test the model's predictions. An acceptable QSAR model should have a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q² or R²(CV)). mdpi.com

Table 3: Hypothetical Data for a QSAR Model of Sulfonylaniline Analogs

| Compound | logP (Lipophilicity) | Dipole Moment (Debye) | Molecular Weight (g/mol) | Observed Activity (log(1/IC₅₀)) |

|---|---|---|---|---|

| Parent | 2.5 | 4.1 | 284.35 | 6.5 |

| Analog 1A | 2.1 | 3.8 | 254.33 | 6.2 |

| Analog 1B | 2.9 | 4.5 | 288.78 | 6.8 |

| Analog 2A | 2.8 | 4.2 | 298.38 | 6.3 |

| Analog 2B | 2.0 | 4.9 | 300.35 | 7.1 |

A validated QSAR model can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and saving significant resources.

Combinatorial and Parallel Synthesis Approaches for SAR Library Generation

To generate the necessary data for comprehensive SAR and QSAR studies, modern synthesis techniques are employed to rapidly create large numbers of compounds. Combinatorial and parallel synthesis are highly effective for this purpose. nih.gov

For the sulfonylaniline scaffold, a common approach is to react a library of substituted anilines with a library of sulfonyl chlorides. Alternatively, a core intermediate can be prepared and subsequently diversified. A solid-phase synthesis approach is often used, where one of the starting materials is attached to a resin bead, allowing for easy purification after each reaction step. nih.gov Flow chemistry is another modern, eco-friendly technique used to rapidly synthesize libraries of sulfonamides. acs.org

A parallel synthesis strategy to generate a library based on the this compound scaffold could involve reacting a set of diverse amines with a common sulfonyl chloride intermediate, or vice versa.

Table 4: Combinatorial Library Generation from Key Intermediates

| Piperidine | Pyrrolidine | Morpholine | Piperazine | |

|---|---|---|---|---|

| 3-Methoxy-4-chlorosulfonylaniline | Product 1 | Product 2 | Product 3 | Product 4 |

| 3-Chloro-4-chlorosulfonylaniline | Product 5 | Product 6 | Product 7 | Product 8 |

| 4-Chlorosulfonylaniline | Product 9 | Product 10 | Product 11 | Product 12 |

This matrix approach allows for the efficient generation of a focused library of compounds, providing a rich dataset for elucidating detailed structure-activity relationships.

Future Research Directions and Broader Academic Implications

Exploration of Emerging Synthetic Methodologies and Technologies

The synthesis of sulfonylanilines, including 3-Methoxy-4-piperidin-1-ylsulfonylaniline, has traditionally relied on well-established methods, primarily the reaction of an aniline (B41778) with a sulfonyl chloride. However, the future of its synthesis and modification lies in the adoption of more efficient, sustainable, and versatile technologies.

Emerging strategies such as visible-light-mediated photoredox catalysis offer novel pathways for C-H bond sulfonylation, potentially allowing for the direct installation of the sulfonyl group onto the aniline ring under mild conditions. acs.orgnih.gov This approach could bypass the need for pre-functionalized starting materials, increasing atom economy and simplifying synthetic routes. nih.gov Furthermore, electrochemical methods are gaining traction for their ability to mediate the formation of sulfonylanilines with high efficiency. nih.gov Another promising frontier is the use of sulfur dioxide surrogates, like DABCO·(SO2)2, which provide a safer and more manageable alternative to gaseous SO2 for constructing the sulfonamide core. nih.govnih.gov The development of metal-free catalytic systems for these transformations is also a key area of research, aiming to reduce cost and environmental impact. nih.gov

| Methodology | Traditional Approach (e.g., Sulfonyl Chloride) | Emerging Technology (e.g., Photoredox Catalysis) |

| Reagents | Anilines, Sulfonyl Chlorides | Anilines, Sulfonamides/Sulfonyl Fluorides, Photocatalyst |

| Conditions | Often requires base, may have harsh conditions | Mild conditions, visible light, room temperature |

| Key Advantage | Well-established, predictable | High functional group tolerance, late-stage functionalization |

| Limitations | Limited by availability of sulfonyl chlorides | Substrate scope still under exploration |

Integration with High-Throughput Synthesis and Analytical Platforms

The structure of this compound is highly amenable to high-throughput synthesis (HTS) and the creation of compound libraries for drug discovery and materials science. The core scaffold presents multiple points for diversification. The aniline nitrogen, the piperidine (B6355638) ring, and the aromatic ring can all be systematically modified.

Automated synthesis platforms can be programmed to perform parallel reactions, varying the building blocks at each diversification point. For instance, a library could be generated by reacting a common intermediate with a diverse set of amines to replace the piperidine moiety, or by using a range of substituted anilines. This modular approach allows for the rapid exploration of chemical space around the core structure. semanticscholar.orgrsc.org Integrating these HTS platforms with rapid analytical techniques, such as mass spectrometry and high-performance liquid chromatography, enables the swift purification and characterization of these libraries, accelerating the discovery of molecules with desired properties.

Investigation of Novel Chemical Reactivity and Transformations Involving Sulfonylanilines

Beyond its role as a stable scaffold, the inherent reactivity of the functional groups within this compound offers avenues for novel chemical transformations. The electron-rich nature of the aniline ring, influenced by the methoxy (B1213986) and amino groups, makes it a candidate for late-stage functionalization. acs.org Research could focus on selective C-H activation at positions ortho or meta to the existing substituents to introduce further complexity.

The sulfonamide N-H bond, while generally stable, can be functionalized under specific conditions to create tertiary sulfonamides or to serve as a directing group for other reactions. nih.gov Furthermore, exploring the reactivity of this scaffold under photolytic or electrochemical conditions could uncover new reaction pathways and molecular rearrangements not accessible through traditional thermal chemistry. Such studies would not only expand the synthetic utility of this specific compound but also contribute to the fundamental understanding of sulfonylaniline reactivity.

Contribution of Research on this compound to Chemical Synthesis and Molecular Design Paradigms

Research into molecules like this compound significantly contributes to the broader paradigms of chemical synthesis and molecular design. The sulfonylaniline motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govajchem-b.com Detailed studies on the synthesis and properties of specific derivatives help to refine our understanding of why this scaffold is so effective.

The interplay of the electron-donating methoxy group and the electron-withdrawing sulfonamide group creates a unique electronic environment that influences the molecule's conformation, solubility, and potential intermolecular interactions. nih.gov By synthesizing and analyzing analogs of this compound, chemists can build more accurate structure-activity relationship (SAR) models. nih.gov This knowledge helps in the rational design of new drugs, where the sulfonylaniline core can be used to precisely orient functional groups to interact with biological targets. nih.govmdpi.com This approach moves beyond simple trial-and-error, enabling a more predictive and efficient process for discovering new therapeutic agents. nih.gov

Identification of Unanswered Questions and Promising Frontiers in Chemical Research on Sulfonylaniline Scaffolds

Despite decades of research, several questions and promising frontiers remain in the chemistry of sulfonylaniline scaffolds. A major challenge is achieving regioselective functionalization of the aniline ring in the presence of the directing sulfonamide group. Developing new catalytic systems that can override the inherent directing effects of existing substituents is a key goal.

Another frontier is the development of stereoselective methods for synthesizing chiral sulfonamides. acs.orgwur.nl While this compound is achiral, many bioactive molecules incorporating sulfonamide groups are chiral at the sulfur atom or elsewhere. Creating catalytic, enantioselective methods for their synthesis remains a significant challenge. acs.org

Finally, the full range of the sulfonamide group's ability to act as a bioisostere—a substituent that mimics another group in terms of its physical and chemical properties—is still being explored. acs.org Understanding how to finely tune the electronic properties of the sulfonylaniline scaffold could lead to the design of molecules with enhanced potency, selectivity, and improved pharmacokinetic properties, opening up new therapeutic possibilities. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 3-Methoxy-4-piperidin-1-ylsulfonylaniline to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reagent stoichiometry: Adjust molar ratios of piperidine and methoxy-substituted aniline precursors to minimize unreacted intermediates.

- Temperature control: Maintain reaction temperatures between 50–80°C to balance reaction rate and side-product formation (e.g., over-sulfonylation) .

- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures to isolate high-purity product (>95%) .

- Catalyst screening: Test Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance sulfonylation efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR analysis: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the methoxy (-OCH₃) and piperidinylsulfonyl (-SO₂-C₅H₁₀N) groups. Key signals include δ ~3.8 ppm (methoxy) and δ ~2.5–3.5 ppm (piperidine protons) .

- Mass spectrometry: ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 281.41 for related piperidine sulfonamides) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of sulfonylaniline derivatives across studies?

Methodological Answer: Contradictions may arise from:

- Purity variations: Strictly enforce ≥95% purity (via HPLC) to exclude confounding effects from impurities .

- Assay conditions: Standardize cell-based assays (e.g., pH, temperature, and serum content) to ensure reproducibility. For example, p38 MAP kinase inhibition assays should use consistent ATP concentrations (1–10 µM) .

- Structural analogs: Compare bioactivity with structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify critical substituent effects .

Q. What strategies mitigate competing side reactions during piperidine sulfonylation in the synthesis of this compound?

Methodological Answer:

- Protecting groups: Temporarily protect the aniline amine with Boc (tert-butyloxycarbonyl) to prevent undesired N-sulfonylation .

- Solvent selection: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize reactive intermediates and reduce hydrolysis .

- Stepwise addition: Add sulfonyl chloride reagents dropwise at 0–5°C to control exothermic reactions and minimize dimerization .

Q. How does the methoxy group’s position (para vs. meta) affect the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- Electronic effects: The para-methoxy group enhances electron density on the aromatic ring, increasing sulfonylation reactivity compared to meta-substituted analogs .

- Crystallography: Perform X-ray diffraction to compare packing efficiencies. Para-substituted derivatives often exhibit tighter π-π stacking, influencing solubility and stability .

- Computational modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict hydrogen-bonding sites .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core modifications: Synthesize analogs with varying piperidine substituents (e.g., 4-methylpiperidine) or sulfonyl linker lengths .

- Bioisosteric replacement: Replace the methoxy group with CF₃ or Cl to assess electronic and steric impacts on target binding .

- Pharmacophore mapping: Overlay active conformations with known kinase inhibitors (e.g., SB-202190) to identify critical binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.